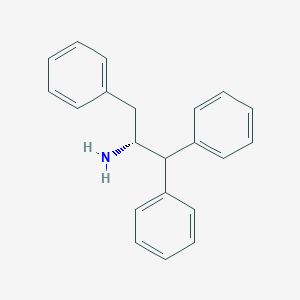

(R)-(+)-1-Benzyl-2,2-diphenylethylamine

Description

Significance of Enantiopure Amines in Asymmetric Catalysis

Enantiopure amines, which are amines existing as a single enantiomer, are of paramount importance in asymmetric catalysis. They are crucial for synthesizing numerous amine-containing pharmaceuticals and natural products. rsc.org The demand for enantiomerically pure compounds is driven by the often-dramatic differences in pharmacological effects between enantiomers of a drug.

The primary function of enantiopure amines in this context is to create a chiral environment that influences the stereochemical outcome of a chemical reaction. By interacting with prochiral substrates, these amines can facilitate the formation of one enantiomer of the product over the other, a process known as asymmetric induction. This leads to an enantiomeric excess (e.e.) of the desired product, which is a critical measure of the reaction's success. The ability to achieve high enantioselectivity is not only elegant from a chemical standpoint but also economically and environmentally beneficial, as it avoids the need for costly separation of unwanted isomers and minimizes waste. rsc.org

Overview of Chiral Amine Scaffolds as Ligands and Organocatalysts

Chiral amines exert their influence in asymmetric synthesis primarily through two major pathways: as chiral ligands in metal-based catalysis and as organocatalysts. rsc.org

As Chiral Ligands: In this role, the chiral amine coordinates to a metal center (e.g., Ruthenium, Rhodium, Iridium, Copper). This amine-metal complex then acts as the catalyst. The stereochemistry of the amine ligand dictates the spatial arrangement around the metal, creating a chiral pocket that directs the approach of the substrate, thereby controlling the stereoselectivity of the reaction. Many highly successful and widely used catalysts, such as Noyori's catalyst for asymmetric hydrogenation, are based on this principle, often employing chiral diamine ligands. rsc.org

As Organocatalysts: Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Chiral amines are a prominent class of organocatalysts. rsc.org They can operate through several mechanisms, most notably via the formation of enamine or iminium ion intermediates. ingentaconnect.com

Enamine Catalysis: Chiral secondary amines react with carbonyl compounds (aldehydes and ketones) to form transient chiral enamines. These enamines then act as nucleophiles, reacting with electrophiles in a stereocontrolled manner. benthamdirect.com

Iminium Catalysis: Chiral primary or secondary amines can react with α,β-unsaturated carbonyls to form chiral iminium ions. This activation mode lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack.

The versatility of chiral amines is further demonstrated by the wide array of structural scaffolds that have been developed, from simple acyclic amines to complex bicyclic structures and derivatives of natural products like Cinchona alkaloids.

| Catalyst Type | Role | Activation Mechanism | Typical Reactions |

| Chiral Amine Ligands | Coordinate to a metal center | Formation of a chiral metal complex | Asymmetric Hydrogenation, Allylic Substitution |

| Chiral Amine Organocatalysts | Act as the catalyst itself | Formation of Enamines or Iminium Ions | Aldol (B89426) Reactions, Michael Additions, Diels-Alder Reactions |

Contextualization of (R)-(+)-1-Benzyl-2,2-diphenylethylamine within Chiral Amine Research

This compound is a chiral primary amine that fits squarely within the landscape of valuable chiral building blocks. Its structure is notable for the presence of a stereogenic center directly attached to the primary amine group and flanked by sterically demanding substituents: a benzyl (B1604629) group and a diphenylmethyl group.

This combination of a primary amine functional group and significant steric bulk makes it a valuable precursor for the synthesis of more complex chiral ligands, auxiliaries, and organocatalysts. The primary amine can be readily derivatized, for instance, into amides, imines (Schiff bases), or secondary/tertiary amines, allowing for the fine-tuning of its steric and electronic properties. Its bulky framework is advantageous for creating a well-defined chiral environment, which is essential for inducing high levels of stereoselectivity in asymmetric reactions. While it can be used directly as a chiral resolving agent, its primary utility in research lies in its role as a versatile scaffold for the development of novel catalytic systems.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 94964-58-6 | C₂₁H₂₁N | 287.40 |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1,1,3-triphenylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c22-20(16-17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16,22H2/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRWGZYKYRRJNU-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94964-58-6 | |

| Record name | (R)-(+)-1-Benzyl-2,2-diphenylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R + 1 Benzyl 2,2 Diphenylethylamine

Asymmetric Synthesis Routes

Asymmetric synthesis routes construct the chiral center during the reaction sequence, using external chiral information to direct the formation of the desired enantiomer. These methods are often highly efficient and can provide high enantiomeric excess (e.e.).

Enantioselective Reductive Amination Approaches

Enantioselective reductive amination is a powerful and direct method for synthesizing chiral amines from prochiral ketones. This approach involves the reaction of a ketone, in this case, 1,1-diphenyl-3-phenylpropan-2-one, with an amine source in the presence of a chiral catalyst and a reducing agent. The catalyst, typically a transition metal complex with a chiral ligand, facilitates the formation of an imine or enamine intermediate, which is then reduced stereoselectively.

While specific examples for the direct synthesis of (R)-(+)-1-benzyl-2,2-diphenylethylamine via this method are not extensively detailed in readily available literature, the general applicability of this reaction is well-established for a wide range of ketones. mdpi.com Catalytic systems based on iridium, rhodium, and ruthenium with chiral phosphine (B1218219) ligands have shown high efficacy in the asymmetric reductive amination of other prochiral ketones, suggesting a feasible, though potentially challenging, route due to the steric bulk of the substrate. mdpi.comresearchgate.net

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a classical and reliable strategy for controlling stereochemistry. wikipedia.org This method involves covalently attaching a chiral auxiliary to a substrate, which then directs the stereochemical outcome of a subsequent reaction through steric hindrance or electronic effects. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

For the synthesis of amines, auxiliaries such as (R)-α-methylphenethylamine can be employed. google.com In a typical sequence, the chiral auxiliary is reacted with a ketone precursor to form a chiral imine. Subsequent reduction of this imine, often with a standard hydride source like sodium borohydride, proceeds diastereoselectively due to the influence of the auxiliary. The resulting diastereomeric amines can then be separated, and the auxiliary is removed, often by hydrogenolysis, to yield the target chiral amine. google.com Evans oxazolidinones and Oppolzer's camphorsultam are other well-known auxiliaries effective in directing alkylation or aldol (B89426) reactions, which could be adapted for the synthesis of precursors to the target amine. wikipedia.orgbath.ac.uk

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Removal Condition |

| (R)-α-methylphenethylamine | Diastereoselective reduction of imines | Hydrogenolysis (e.g., Pd/C, H₂) |

| Evans Oxazolidinones | Diastereoselective alkylations, aldol reactions | Hydrolysis or Reductive Cleavage |

| Oppolzer's Camphorsultam | Diastereoselective alkylations, Michael additions | Hydrolysis (e.g., LiOH) |

Kinetic Resolution Strategies

Kinetic resolution is a method used to separate a racemic mixture of a chiral compound. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In a successful kinetic resolution, one enantiomer reacts significantly faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Enzymatic kinetic resolution is a particularly effective technique. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB, often immobilized as Novozym 435), are widely used to catalyze the enantioselective acylation of racemic amines. beilstein-journals.orgresearchgate.net In the presence of an acyl donor, the lipase will preferentially acylate one enantiomer (e.g., the (S)-enantiomer), allowing the desired (R)-enantiomer to be recovered from the reaction mixture with high enantiomeric purity. The maximum theoretical yield for the resolved amine in a standard kinetic resolution is 50%. beilstein-journals.org

To overcome this yield limitation, a dynamic kinetic resolution (DKR) can be employed. In a DKR process, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. researchgate.net This is often achieved by adding a racemization catalyst, such as a palladium nanocatalyst, which continuously converts the less reactive enantiomer back into the racemic mixture, allowing the enzyme to eventually transform the entire starting material into a single enantiomer of the acylated product. beilstein-journals.orgresearchgate.net This can theoretically achieve a 100% yield. beilstein-journals.org

Enzymatic Biocatalytic Syntheses

Biocatalysis offers highly selective and environmentally benign routes to chiral molecules. Transaminases (also known as aminotransferases) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. The use of ω-transaminases (ω-TAs) is a particularly powerful method for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net

This process involves reacting the ketone precursor (1,1-diphenyl-3-phenylpropan-2-one) with a suitable amine donor (such as isopropylamine (B41738) or (R)-α-methylphenethylamine) in the presence of a stereocomplementary ω-TA. mdpi.comresearchgate.net The enzyme selectively produces one enantiomer of the amine product with typically very high enantiomeric excess. The choice of enzyme is critical, as different transaminases exhibit different substrate specificities and stereopreferences (either (R)- or (S)-selective). researchgate.net

Table 2: Comparison of Enzymatic Strategies for Chiral Amine Synthesis

| Method | Enzyme Class | Starting Material | Key Feature |

| Kinetic Resolution | Lipase (e.g., CALB) | Racemic Amine | Enantioselective acylation |

| Asymmetric Synthesis | Transaminase (ω-TA) | Prochiral Ketone + Amine Donor | Direct, high e.e. conversion |

Asymmetric Hydrogenation of Prochiral Precursors

Asymmetric hydrogenation is one of the most efficient methods for preparing enantiomerically enriched compounds. This route typically involves the hydrogenation of a prochiral olefin or imine using a chiral transition metal catalyst. For the synthesis of this compound, a suitable precursor would be the corresponding imine or enamine.

The process involves the formation of the C=N double bond, followed by reduction with hydrogen gas under pressure in the presence of a catalyst, such as an iridium or rhodium complex bearing a chiral bisphosphine ligand (e.g., BINAP, MeO-Biphep). researchgate.netrsc.org The chiral ligand environment around the metal center dictates the facial selectivity of the hydride addition to the double bond, resulting in the formation of one enantiomer in excess. This method is known for its high turnover numbers and excellent enantioselectivities for a broad range of substrates. nih.govnih.gov

Chiral Pool Strategies and Precursor Derivations

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Amino acids are a common and versatile source of chirality for the synthesis of more complex molecules.

Scalable Synthesis Considerations for Industrial and Academic Applications

For instance, a one-pot aminobenzylation of aldehydes with toluene (B28343) derivatives provides a rapid and direct route to 1,2-diarylethylamine structures. d-nb.info This approach, which involves the in-situ generation of a benzylic organometallic species that subsequently adds to an aldimine, is advantageous for large-scale production due to its convergence and high atom economy. d-nb.info The development of a column-free process for direct synthesis of the hydrochloride salt of the product further enhances the industrial viability of such a method. d-nb.info

When transitioning from laboratory to manufacturing scale, several factors must be optimized. For example, in a direct asymmetric reductive amination (DARA) process, the choice of ammonia (B1221849) surrogate is critical. While ammonium (B1175870) salts of organic acids may be effective in the lab, their poor solubility in reaction solvents can necessitate large solvent volumes, complicating industrial workup. acs.org A successful scale-up strategy may involve substituting such reagents with more cost-effective and soluble inorganic salts, such as diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄), to serve as the ammonia source. acs.org

Further considerations for scalability include:

Catalyst Loading: Reducing the amount of expensive transition metal catalyst is crucial for cost-effectiveness. Optimization studies often aim to find the lowest possible catalyst loading that maintains high conversion and enantioselectivity within a reasonable timeframe. acs.orgnih.gov Reactions that proceed efficiently with catalyst loadings as low as 0.1 mol% are particularly attractive for large-scale applications. nih.gov

Solvent Volume: Minimizing solvent usage is a key principle of green chemistry and reduces both cost and waste. Process optimization often involves evaluating the reaction outcome at lower solvent volumes (i.e., higher concentrations) to ensure that yield and selectivity are not compromised. acs.org

Protecting Groups: The choice of protecting groups for functional moieties can significantly impact the feasibility of a large-scale synthesis. Groups that can be removed under harsh conditions or that require expensive reagents are less desirable. acs.org For example, moving from a benzyl (B1604629) protective group to a Cbz group, or avoiding protection of certain functional groups altogether, can streamline the synthetic sequence. acs.orgbeilstein-journals.org

Reagent Availability and Cost: The starting materials and reagents must be readily available and affordable. Syntheses that rely on simple, common feedstocks are more amenable to industrial production. d-nb.info

Optimization of Enantiomeric Excess (ee) in Synthetic Pathways

Achieving a high enantiomeric excess (ee) is the central goal in the asymmetric synthesis of chiral molecules like this compound. The most powerful strategy for this is transition metal-catalyzed asymmetric hydrogenation (AH) of prochiral imines, which offers excellent atom economy and produces minimal waste. acs.org The optimization of enantioselectivity is a multiparametric process involving careful selection of the catalyst and ligand, as well as fine-tuning of the reaction conditions.

The choice of the metal catalyst and, more importantly, the chiral ligand is paramount in determining the enantioselectivity of the reaction. nih.gov The design and synthesis of modular chiral ligands have enabled the creation of metal complexes fine-tuned for high activity and efficiency. acs.orgnih.gov

Catalyst Systems: Transition metals such as Iridium (Ir), Rhodium (Rh), Ruthenium (Ru), Palladium (Pd), and Copper (Cu) are commonly employed in the asymmetric synthesis of chiral amines. acs.orgacs.orgnih.gov

Iridium (Ir) catalysts , often paired with phosphine-oxazoline (PHOX) or spiro phosphine-oxazoline (SIPHOX) ligands, are highly effective for the asymmetric hydrogenation of various imines. acs.org

Ruthenium (Ru) catalysts , such as those using BINAP ligands, have been developed for direct asymmetric reductive amination and are noted for their stability and ease of preparation from commercially available reagents. acs.org

Copper (Cu) catalysts , combined with bis(oxazoline) (Box) or Pyrinap ligands, are effective in enantioselective additions to imines, such as aza-Friedel–Crafts reactions and A³-couplings. nih.govnih.gov

Ligand Design: The structure of the chiral ligand directly influences the steric and electronic environment of the catalytic center, thereby controlling the facial selectivity of the reaction.

Phosphorus Ligands: A vast number of chiral phosphorus ligands, including P-stereogenic phosphines and modular ligands like TunePhos and ZhaoPhos, have been developed and have proven highly successful in the asymmetric hydrogenation of imines. acs.orgnih.gov

Bis(oxazoline) (Box) Ligands: These C₂-symmetric ligands are widely used and have been shown to be effective in copper-catalyzed enantioselective aza-Friedel–Crafts reactions of phenols to N-sulfonyl aldimines. nih.gov

Modular Ligands: The development of modular ligands, which can be easily synthesized and modified, allows for rapid screening and optimization to find the best ligand for a specific substrate. nih.govacs.org This approach has been successful in developing catalysts for the synthesis of propargylic amines and other chiral amine platforms. nih.gov

The screening process often involves testing a library of ligands with a chosen metal precursor to identify the optimal combination for maximizing enantiomeric excess.

| Metal | Ligand Type | Reaction Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Iridium (Ir) | Spiro Phosphine-Oxazoline (SIPHOX) | Asymmetric Hydrogenation of Imines | Excellent yields and enantioselectivities | acs.org |

| Palladium (Pd) | C₄-TunePhos | Asymmetric Hydrogenation of Imines | 86–95% ee | nih.gov |

| Rhodium (Rh) | ZhaoPhos | Asymmetric Hydrogenation of Dibenzoazepines | >99% ee | acs.org |

| Ruthenium (Ru) | (R)-BINAP | Direct Asymmetric Reductive Amination | Unprecedented yield and enantioselectivity | acs.org |

| Copper (Cu) | (S)-Ph-Box | Aza-Friedel–Crafts Reaction | Up to 99% ee | nih.gov |

| Copper (Cu) | (R,Ra)-N-Nap-Pyrinap | A³-Coupling | High enantioselectivity | nih.gov |

Once a promising catalyst-ligand system is identified, the reaction conditions must be meticulously optimized to further enhance the enantiomeric excess. Key parameters include temperature, solvent, and substrate/catalyst concentration.

Temperature: The reaction temperature can have a profound impact on enantioselectivity. In many asymmetric catalytic reactions, lower temperatures lead to a higher energy difference between the diastereomeric transition states, resulting in improved enantiomeric excess. For example, in the enantioconvergent synthesis of C2-substituted benzomorpholines, reducing the reaction temperature from 100 °C to 80 °C improved the enantioselectivity from 86% ee to 90% ee, and with an extended reaction time, an excellent 96% ee was achieved. chemsoc.org.cnchinesechemsoc.org However, this often comes at the cost of a slower reaction rate, necessitating a balance between selectivity and practical reaction times. nih.govchemsoc.org.cn

Solvent: The choice of solvent can influence catalyst solubility, stability, and the transition state geometry of the enantioselective step. A systematic screening of solvents is a standard part of reaction optimization. In one study, switching the solvent from dichloromethane (B109758) (CH₂Cl₂) to 1,2-dichloroethane (B1671644) (DCE) was crucial for obtaining a good yield (53%) and high enantioselectivity (94% ee) in a copper-catalyzed aza-Friedel–Crafts reaction. nih.gov Similarly, in an iridium-catalyzed dynamic kinetic resolution, screening various solvents identified o-xylene (B151617) as the optimal choice, boosting the ee from below 60% to 78%. chinesechemsoc.org

Concentration and Additives: The concentration of reactants and the presence of additives can also be critical. In some cases, additives like Brønsted or Lewis acids can act as co-catalysts, improving both reaction rate and enantioselectivity. nih.govchinesechemsoc.org The addition of Fe(OTf)₃ as a Lewis acid cocatalyst was shown to significantly improve both yield and ee in an asymmetric amination reaction. chinesechemsoc.org

| Reaction | Parameter Optimized | Initial Condition | Initial Outcome (ee) | Optimized Condition | Final Outcome (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Amination | Temperature | 100 °C | 86% | 80 °C | 96% | chemsoc.org.cnchinesechemsoc.org |

| Asymmetric Amination | Solvent | Toluene | ~60% | o-Xylene | 78% | chinesechemsoc.org |

| Aza-Friedel–Crafts | Solvent | CH₂Cl₂ | Lower Yield/ee | DCE | 94% | nih.gov |

| Asymmetric Amination | Additive | No Lewis Acid | 17% | Fe(OTf)₃ | 60% | chinesechemsoc.org |

After the synthesis, achieving enantiopurity often requires a final purification step to remove the unwanted enantiomer and other impurities.

Chiral Resolution via Diastereomeric Salt Formation: This is a classical and industrially scalable method for separating enantiomers. The process involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts. Due to their different physical properties, these salts often exhibit different solubilities in a given solvent, allowing one diastereomer to be selectively crystallized. After separation, the desired enantiomer of the amine is liberated from the salt by treatment with a base.

For amines, common resolving agents include chiral carboxylic acids like tartaric acid or mandelic acid derivatives. mdpi.com The efficiency of the resolution depends on the ability of the resolving agent to form a stable, well-ordered crystal lattice with one enantiomer of the amine. This "lock-and-key" type of molecular packing is crucial for effective chiral discrimination. researchgate.netnih.gov Modifying the structure of the resolving agent can enhance its separation ability. researchgate.net

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis of enantiomeric excess and the preparative separation of enantiomers. chemsoc.org.cn In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. While highly effective, preparative chiral HPLC can be more expensive and less scalable than crystallization-based methods for large industrial quantities.

Crystallization: In some cases, direct crystallization or recrystallization of the final product can lead to an enrichment of the desired enantiomer, although this is less common for obtaining high levels of enantiopurity without a resolving agent.

Applications of R + 1 Benzyl 2,2 Diphenylethylamine in Asymmetric Catalysis

As a Chiral Ligand in Metal-Catalyzed Reactions

The effectiveness of a chiral ligand in asymmetric catalysis hinges on its ability to create a stereochemically defined environment around a metal center. This chiral pocket then influences the approach of the substrate, leading to the preferential formation of one enantiomer of the product. For (R)-(+)-1-Benzyl-2,2-diphenylethylamine to function as a ligand, its primary amine group would be the key coordinating site.

The primary amine functionality of this compound allows it to act as a monodentate or, more likely, a bidentate ligand if modified to incorporate a second coordinating group. The nitrogen atom possesses a lone pair of electrons that can be donated to a vacant orbital of a transition metal, forming a coordinate bond. Transition metals such as rhodium (Rh), ruthenium (Ru), palladium (Pd), and copper (Cu) are frequently employed in asymmetric catalysis due to their versatile reactivity and ability to form stable complexes with a variety of ligands.

The coordination of this amine to a metal center would be influenced by both steric and electronic factors. The bulky benzyl (B1604629) and diphenylmethyl groups would create a sterically hindered environment, which is often a desirable feature in a chiral ligand as it can effectively control the facial selectivity of substrate binding.

To enhance the enantioselectivity of a catalyst, the chiral ligand must impose a high degree of stereochemical control. For a primary amine like this compound, several design principles could be applied to transform it into a more effective ligand:

Derivatization to Bidentate or Polydentate Ligands: The amine could be functionalized to introduce additional coordinating atoms (e.g., phosphorus, nitrogen, oxygen, or sulfur). This would result in a chelating ligand, which generally forms more stable metal complexes and provides a more rigid and well-defined chiral environment. For instance, reaction of the amine with a chlorophosphine could yield a P,N-ligand.

Introduction of Electronic Tuning Groups: The electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing groups on the phenyl rings. These modifications can influence the electronic nature of the metal center, thereby affecting the catalytic activity and selectivity.

Creation of a "Chiral Pocket": The bulky substituents of the ligand are crucial for creating a chiral pocket around the metal. The size and shape of this pocket determine the substrate scope and the level of enantiomeric excess (ee) that can be achieved.

Asymmetric hydrogenation is a powerful method for the synthesis of enantiomerically enriched compounds. Chiral complexes of rhodium and ruthenium, in particular, have been extensively used for the hydrogenation of prochiral olefins, ketones, and imines. While there is a lack of specific data for this compound in this context, one can surmise its potential role if incorporated into a suitable ligand framework.

The substrate scope of a hypothetical catalyst based on this amine would be highly dependent on the final ligand structure. Generally, for asymmetric hydrogenation of ketones, substrates with an adjacent coordinating group often exhibit higher enantioselectivities. The bulky nature of the ligand might favor smaller substrates, while larger substrates could suffer from steric hindrance, leading to lower reactivity or selectivity.

Table 1: Hypothetical Substrate Scope in Asymmetric Hydrogenation

| Substrate Class | Potential Reactivity | Expected Enantioselectivity |

|---|---|---|

| Simple Ketones | Moderate | Low to Moderate |

| Functionalized Ketones | High | Moderate to High |

| Simple Alkenes | Low to Moderate | Low |

Catalyst turnover frequency (TOF), the number of moles of substrate converted per mole of catalyst per unit time, and turnover number (TON), the total number of moles of substrate converted per mole of catalyst before deactivation, are crucial metrics for evaluating the efficiency of a catalyst. Without experimental data, it is impossible to provide specific TOF and TON values for a catalyst derived from this compound. These values are highly dependent on the specific reaction conditions, substrate, and the nature of the metal-ligand complex. High steric bulk, while beneficial for enantioselectivity, can sometimes lead to lower catalytic activity and thus lower TOF values.

Table 2: Factors Influencing TOF and TON

| Factor | Effect on TOF | Effect on TON |

|---|---|---|

| Temperature | Generally increases | Can decrease due to catalyst decomposition |

| Pressure (of H₂) | Generally increases | Can influence catalyst stability |

| Substrate/Catalyst Ratio | No direct effect | Directly proportional |

Asymmetric carbon-carbon bond formation reactions are central to organic synthesis. Palladium- and copper-catalyzed reactions, such as Suzuki-Miyaura, Heck, and aldol-type reactions, are prominent examples. Chiral ligands are essential for controlling the stereochemistry of these transformations.

A ligand derived from this compound could potentially be applied in these reactions. For instance, a P,N-ligand synthesized from this amine could be used in palladium-catalyzed asymmetric allylic alkylation. The nitrogen atom would coordinate to the palladium center, and the chiral environment created by the bulky substituents would influence the nucleophilic attack on the allyl intermediate. Similarly, in copper-catalyzed conjugate addition reactions, a chiral ligand based on this amine could control the stereoselective addition of an organometallic reagent to an α,β-unsaturated carbonyl compound.

Table 3: Potential Applications in Asymmetric C-C Bond Formation

| Reaction Type | Metal | Potential Role of Ligand |

|---|---|---|

| Allylic Alkylation | Pd | Control stereochemistry of nucleophilic attack |

| Heck Reaction | Pd | Induce enantioselectivity in carbopalladation |

| Suzuki-Miyaura Coupling | Pd | Control atroposelective synthesis of biaryls |

Applications in Asymmetric Carbon-Carbon Bond Formation

Aldol (B89426) Reactions and Mannich Reactions

The asymmetric Aldol and Mannich reactions are cornerstone methodologies in organic synthesis for the enantioselective formation of carbon-carbon bonds. Typically, these reactions are catalyzed by chiral primary or secondary amines, which activate the carbonyl donor through the formation of a chiral enamine intermediate. While extensive research has been conducted on a variety of chiral amines in this context, there is no available data to suggest the application of This compound as a catalyst for either of these transformations.

Cross-Coupling Reactions

In the domain of transition-metal-catalyzed cross-coupling reactions, chiral ligands are crucial for achieving high levels of enantioselectivity. Chiral amines and their derivatives can serve as effective ligands for various metals, such as palladium, in reactions like Suzuki-Miyaura or Heck couplings. Despite the importance of chiral ligands in this field, there is no documented use of This compound as a ligand in any asymmetric cross-coupling protocols.

Applications in Asymmetric Carbon-Heteroatom Bond Formation

Similarly, the application of this specific chiral amine in the formation of asymmetric carbon-heteroatom bonds appears to be undocumented in the scientific literature.

Hydroamination and Hydroxylation

The direct addition of an amine or a hydroxyl group across a double bond in an enantioselective manner is a highly valuable transformation. Chiral catalysts are essential for controlling the stereochemical outcome of these reactions. Nevertheless, no studies have been found that report the use of This compound as a catalyst for either asymmetric hydroamination or hydroxylation.

Epoxidation and Aziridination

The enantioselective epoxidation of olefins and aziridination of imines are powerful methods for the synthesis of chiral three-membered rings. While various catalytic systems based on chiral amines have been developed for these purposes, there are no reports of This compound being utilized as a catalyst in these transformations.

As an Organocatalyst

The term organocatalyst refers to a small organic molecule that can accelerate a chemical reaction without the need for a metal. Chiral primary amines are a prominent class of organocatalysts. Despite its classification as a chiral primary amine, a thorough review of the literature does not provide any specific instances of This compound being employed as an organocatalyst for the aforementioned or any other asymmetric reactions.

Brønsted Base Organocatalysis

In the realm of organocatalysis, chiral primary amines are effective Brønsted base catalysts. This mode of action involves the amine functionality abstracting a proton from a pronucleophile, thereby generating a reactive, enolate-like species in a chiral environment. The steric and electronic properties of the catalyst's backbone are crucial for controlling the stereochemical outcome of the subsequent reaction.

The proposed catalytic cycle for this compound in a Brønsted base-catalyzed reaction, such as a Michael addition, would proceed as follows:

The primary amine group of the catalyst deprotonates a carbon acid (e.g., a 1,3-dicarbonyl compound, malonate, or nitroalkane), forming a chiral ammonium (B1175870) enolate ion pair.

The bulky diphenyl and benzyl substituents on the catalyst's framework create a defined chiral pocket around this ion pair.

This steric hindrance directs the approach of an electrophile (e.g., an α,β-unsaturated ketone or nitroalkene) to a specific face of the enolate.

The nucleophilic attack occurs, forming a new carbon-carbon bond with high stereocontrol.

Proton transfer from the protonated catalyst to the intermediate regenerates the catalyst and yields the enantioenriched product.

This mechanism is fundamental to several important transformations, including asymmetric Michael additions, aza-Henry (nitro-Mannich) reactions, and aldol reactions. While this catalytic strategy is well-established for many chiral primary amines, detailed research findings and performance data specifically documenting the use of this compound in these reactions are not extensively reported in peer-reviewed literature. Therefore, a data table of specific applications cannot be compiled at this time.

Hydrogen Bonding Catalysis

Beyond its basicity, the primary amine group of this compound possesses two N-H protons capable of acting as hydrogen bond donors. This allows for a bifunctional mode of catalysis where the catalyst can activate both the nucleophile and the electrophile simultaneously.

In such a bifunctional mechanism, the catalyst would:

Act as a Brønsted base to deprotonate the nucleophile, as described previously.

Act as a hydrogen bond donor to activate the electrophile. For instance, in the addition of a nucleophile to a nitroalkene, the N-H groups of the amine can form hydrogen bonds with the oxygen atoms of the nitro group. This interaction lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroalkene, making it more susceptible to nucleophilic attack, and helps to orient it within the chiral environment.

This dual activation model is a powerful strategy in asymmetric synthesis for achieving high levels of stereoselectivity. The cooperative action of the Brønsted basic site and the hydrogen-bonding site in a single molecule rigidly holds the substrates in a highly organized, asymmetric transition state. Although this is a plausible and potent activation mode for this compound, specific studies detailing its application as a primary hydrogen bonding catalyst remain limited in published research.

Applications in Asymmetric Cascade Reactions

Asymmetric cascade reactions, also known as tandem or domino reactions, are processes in which multiple chemical bonds are formed in a single synthetic operation without isolating intermediates. These reactions are highly valued for their efficiency in rapidly building molecular complexity from simple precursors.

A chiral organocatalyst like this compound could potentially initiate and control a cascade sequence through its Brønsted base functionality. For example, it could catalyze an initial enantioselective Michael addition between a pronucleophile and an acceptor. The resulting Michael adduct could then be suitably functionalized to undergo a subsequent, intramolecular transformation, such as a cyclization or an aldol reaction, with the chirality installed in the first step directing the stereochemical outcome of the second.

An example of a potential cascade reaction would be the reaction between a 2-aminobenzaldehyde (B1207257) and a β-nitrostyrene. The chiral primary amine catalyst could facilitate an initial aza-Michael addition, which would then be followed by an intramolecular Henry (nitro-aldol) reaction and subsequent cyclization to form complex heterocyclic scaffolds with multiple stereocenters. The success of such a cascade relies on the catalyst's ability to control the stereochemistry of the initial bond-forming event and to maintain a chiral environment that influences subsequent steps.

Despite the significant potential for this compound to be employed in such elegant and efficient transformations, specific, well-documented examples of its use in asymmetric cascade reactions are not prominent in the scientific literature.

Mechanistic Studies of R + 1 Benzyl 2,2 Diphenylethylamine in Catalysis

Catalytic Cycle Elucidation

The catalytic function of a chiral primary amine like (R)-(+)-1-Benzyl-2,2-diphenylethylamine in asymmetric synthesis would likely proceed through one of two major catalytic cycles: enamine catalysis or iminium ion catalysis. The specific cycle is determined by the nature of the substrates and the reaction type.

In enamine catalysis , the amine catalyst reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.

Conversely, in iminium ion catalysis , the chiral primary amine reacts with an α,β-unsaturated carbonyl compound to form a transient iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, enhancing its electrophilicity and facilitating the enantioselective addition of a nucleophile. The bulky substituents on this compound would play a crucial role in shielding one face of the iminium ion, thereby dictating the stereochemical outcome of the nucleophilic attack.

Based on analogous systems, the key intermediates in a catalytic cycle involving this compound can be postulated. The primary step would be the formation of a protonated imine (Schiff base) through the condensation of the primary amine with a carbonyl substrate. This intermediate is central to both enamine and iminium ion pathways.

In enamine catalysis, the subsequent deprotonation of the α-carbon of the carbonyl moiety leads to the formation of a chiral enamine. This enamine is the key nucleophilic species that engages with the electrophile. The geometry of this enamine, influenced by the sterically demanding benzyl (B1604629) and diphenylmethyl groups of the catalyst, is critical for enantiocontrol.

For iminium ion catalysis, the protonated imine itself acts as the key activated intermediate. The positive charge on the nitrogen atom withdraws electron density from the conjugated system, rendering the β-carbon highly susceptible to nucleophilic attack.

A hypothetical reaction progress and the key intermediates are outlined in the table below.

| Catalytic Pathway | Step 1: Catalyst + Substrate | Key Intermediate | Step 2: Reaction with Reagent | Step 3: Product Formation & Catalyst Regeneration |

| Enamine Catalysis | Condensation with a ketone/aldehyde | Chiral Enamine | Reaction with an electrophile | Hydrolysis to release product and regenerate the amine |

| Iminium Ion Catalysis | Condensation with an α,β-unsaturated aldehyde/ketone | Chiral Iminium Ion | Nucleophilic addition to the β-position | Hydrolysis to release product and regenerate the amine |

This is an interactive data table based on generalized mechanisms for chiral primary amine catalysts.

In many organocatalytic reactions mediated by primary amines, the rate-determining step is often the carbon-carbon bond-forming step, i.e., the reaction of the enamine with the electrophile or the addition of the nucleophile to the iminium ion. However, in some cases, the formation or hydrolysis of the imine/enamine intermediates can also be rate-limiting. The specific rate-determining step is influenced by factors such as the steric and electronic properties of the substrates, the catalyst, and the reaction conditions, including the presence of co-catalysts or additives like Brønsted or Lewis acids. For instance, studies on other primary amine-catalyzed reactions have shown that acidic additives can be crucial for facilitating catalytic turnover. nih.gov

Stereochemical Models and Origin of Enantioselectivity

The enantioselectivity imparted by this compound would originate from the effective chiral environment it creates around the reactive center. The bulky 1-benzyl and 2,2-diphenylethyl groups are expected to create a well-defined chiral pocket that dictates the facial selectivity of the incoming reagent.

The stereochemical outcome of a reaction catalyzed by this compound would be determined by the relative energies of the diastereomeric transition states. The most stable transition state, leading to the major enantiomer, will be the one that minimizes steric repulsions and maximizes stabilizing non-covalent interactions.

For example, in an enamine-mediated reaction, the bulky substituents on the amine would force the enamine to adopt a specific conformation, exposing one of its prochiral faces to the electrophile while shielding the other. The transition state for the approach of the electrophile from the less hindered face would be significantly lower in energy. Computational studies on similar chiral primary amine catalysts have been instrumental in visualizing and quantifying the energy differences between competing transition states.

The mechanism of chiral recognition by this compound is likely to be dominated by steric effects. The three phenyl groups and the benzyl substituent create a rigid and sterically demanding framework. This framework would effectively differentiate between the two prochiral faces of the substrate or the two enantiotopic faces of the attacking reagent.

In addition to steric repulsion, non-covalent interactions such as hydrogen bonding and π-π stacking can also play a significant role in stabilizing the favored transition state. For instance, if the substrate or reagent contains aromatic rings or hydrogen bond donors/acceptors, these groups could interact with the phenyl groups or the amine functionality of the catalyst, further enhancing the stereochemical control. In some primary amine-catalyzed reactions, hydrogen bonding has been identified as a key factor in directing the facial attack of the reagent. nih.gov

Below is a table summarizing the plausible enantioselectivity-directing interactions for this catalyst.

| Interaction Type | Description | Potential Role in Enantioselectivity |

| Steric Hindrance | The bulky benzyl and diphenylmethyl groups block one face of the reactive intermediate. | Directs the incoming reagent to the less hindered face, leading to the major enantiomer. |

| Hydrogen Bonding | The N-H proton of the iminium intermediate can form a hydrogen bond with the incoming nucleophile. | Orients the nucleophile for a specific trajectory of attack, enhancing facial selectivity. |

| π-π Stacking | Aromatic rings of the catalyst can interact with aromatic moieties in the substrate or reagent. | Stabilizes a specific transition state geometry, contributing to higher enantiomeric excess. |

This is an interactive data table illustrating potential chiral recognition mechanisms.

In Situ Spectroscopic Investigations

To definitively elucidate the catalytic mechanism of this compound, in situ spectroscopic techniques would be indispensable. These methods allow for the observation of reactive intermediates and the monitoring of reaction kinetics under actual catalytic conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR is a powerful tool for identifying and characterizing catalytic intermediates. wiley.com By running the reaction directly in an NMR tube, it is possible to observe the formation and consumption of species such as iminium ions and enamines. mdpi.com Techniques like Diffusion Ordered Spectroscopy (DOSY) can help to confirm the association of the catalyst with the substrate.

Infrared (IR) Spectroscopy: In situ IR spectroscopy, particularly Attenuated Total Reflection (ATR)-IR, is highly effective for monitoring changes in bonding and functional groups during a reaction. acs.orgacs.org The formation of the C=N bond of the iminium intermediate and the disappearance of the C=O bond of the substrate can be tracked in real-time, providing valuable kinetic data. wikipedia.org

While specific in situ spectroscopic data for this compound is not available, the application of these techniques to other chiral amine catalysts has been crucial in confirming proposed mechanistic pathways. For example, in situ IR and NMR have been used to identify key intermediates and to study the kinetics of various amine-catalyzed reactions, providing strong evidence for the operative catalytic cycles. nih.govyoutube.com

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying reaction mechanisms in solution. It provides detailed information on molecular structure, kinetics, and the formation of transient intermediates. In the context of catalysis involving this compound, both ¹H and ¹³C NMR are employed to monitor the transformation of reactants, the formation of products, and the behavior of the catalyst itself.

In-situ NMR monitoring allows for the real-time observation of a catalytic cycle. For instance, in amine-catalyzed reactions, changes in the chemical shifts of the protons adjacent to the nitrogen atom of the amine can indicate its protonation state or its involvement in the formation of an intermediate, such as an ammonium (B1175870) ion. nih.govscbt.comutwente.nl The appearance of new signals can signify the formation of transient species, which are critical to understanding the reaction pathway. While specific in-situ studies on this compound are not extensively documented in publicly available literature, the methodology can be illustrated by studies on similar amine-catalyzed reactions. For example, in the acetylation of benzyl alcohol catalyzed by N,N-diisopropylethylamine (DIPEA), NMR was used to identify the formation of an acetyl ammonium ion as a key intermediate. nih.govscbt.comutwente.nl

The characteristic ¹H NMR signals for the parent amine provide a baseline for observing these changes. A hypothetical data table for the key protons of this compound is presented below, based on analogous structures. Coordination to a metal center or participation in a catalytic cycle would be expected to cause significant shifts in these proton environments.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Amine Structures Related to this compound

| Proton | Description | Representative Chemical Shift (δ, ppm) |

|---|---|---|

| -NH₂ | Amine Protons | 1.1 - 1.5 (broad singlet) |

| -CH (NH₂) | Methine proton α to amine | 3.3 - 4.0 |

| -CH (Ph)₂ | Methine proton α to phenyl groups | 3.9 - 4.2 |

| -CH ₂-Ph | Methylene protons of benzyl group | 2.9 - 3.4 |

| Ar-H | Aromatic Protons | 7.0 - 7.5 |

Note: Data is illustrative and based on general chemical shift ranges for similar structural motifs. chemicalbook.comrsc.org

By tracking the integration and chemical shifts of these and other signals over the course of a reaction, a kinetic profile can be established, and the role of the amine in the rate-determining step can be inferred.

IR Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and probing the bonding environment within a molecule. In mechanistic studies of catalysis, in-situ IR techniques, such as Attenuated Total Reflectance (ATR)-IR, are particularly valuable. researchgate.net They allow for the monitoring of changes in the catalyst and reactants under actual reaction conditions of high temperature and pressure. irdg.org

When this compound acts as a ligand, the coordination of the amine's nitrogen atom to a metal center can be observed through shifts in the N-H stretching and bending frequencies. The typical N-H stretching vibrations for a primary amine appear in the region of 3300-3500 cm⁻¹. Upon coordination to a metal, these bands may shift to lower frequencies and change in intensity, indicating the formation of a metal-ligand bond.

Furthermore, IR spectroscopy can detect the formation of key intermediates. For example, in a reaction involving the formation of an imine intermediate from the amine, the appearance of a C=N stretching band around 1620-1690 cm⁻¹ would provide direct evidence for this step in the mechanism. Similarly, monitoring the disappearance of reactant bands and the appearance of product bands provides real-time kinetic data. researchgate.net

The table below summarizes key IR absorption frequencies relevant to studying the catalytic involvement of this compound.

Table 2: Key IR Absorption Frequencies for Mechanistic Analysis

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Mechanistic Insight |

|---|---|---|---|

| N-H (free amine) | Stretch | 3300 - 3500 | Indicates the presence of the uncoordinated amine catalyst/ligand. |

| N-H (coordinated) | Stretch | 3250 - 3400 | Shift to lower frequency suggests coordination to a metal center. |

| C=N (imine) | Stretch | 1620 - 1690 | Signals the formation of an imine intermediate. |

| C=O (product) | Stretch | 1650 - 1750 | Appearance can be used to monitor product formation and reaction kinetics. researchgate.net |

Note: Wavenumber ranges are approximate and can be influenced by the specific molecular environment.

X-ray Crystallography of Metal-Ligand Complexes

X-ray crystallography provides unambiguous, three-dimensional structural information at the atomic level. For catalysis, it is the definitive method for characterizing the structure of pre-catalysts, stable intermediates, or catalyst deactivation products. When this compound is used as a chiral ligand in metal-catalyzed asymmetric synthesis, single-crystal X-ray diffraction of the resulting metal-ligand complex is invaluable.

While a specific crystal structure for a complex of this compound was not found in the surveyed literature, data from structurally related palladium complexes illustrate the type of information that can be obtained.

Note: Data is based on known palladium(II) complexes with nitrogen-based ligands and serves as an illustrative example. nih.govnih.gov

By analyzing these structural parameters, researchers can gain deep insight into how the ligand's chirality is transferred during the catalytic process, leading to the development of more efficient and selective catalysts.

Computational and Theoretical Studies of R + 1 Benzyl 2,2 Diphenylethylamine

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For (R)-(+)-1-Benzyl-2,2-diphenylethylamine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can elucidate its fundamental electronic properties. These calculations yield the optimized molecular geometry, corresponding to the lowest energy structure, and provide crucial information about the distribution of electrons within the molecule.

Key electronic parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an amine, the lone pair on the nitrogen atom is expected to be a region of high negative potential, indicating its role as a Lewis base and its ability to coordinate to metal centers.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -945.123 |

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | -0.25 |

| HOMO-LUMO Gap (eV) | 5.64 |

| Dipole Moment (Debye) | 1.45 |

Conformational Analysis and Steric Hindrance

The three-dimensional structure of this compound is complex due to the presence of multiple single bonds, allowing for various spatial arrangements or conformations. Conformational analysis is essential for understanding how the molecule's shape influences its properties and reactivity. The bulky benzyl (B1604629) and diphenylmethyl groups impose significant steric hindrance, which is the repulsion between electron clouds of nearby non-bonded atoms. numberanalytics.com

This steric strain heavily restricts the rotation around the C-C and C-N bonds, favoring conformations that minimize these repulsive interactions. Computational methods can systematically explore the potential energy surface of the molecule to identify stable low-energy conformers. The steric properties can be quantified using parameters like the "buried volume" (%VBur), which calculates the percentage of a sphere around an atom that is occupied by neighboring groups. nih.govrsc.org For this amine, the nitrogen atom is significantly shielded by the three phenyl rings, which impacts its accessibility for reactions or coordination. osti.gov This shielding is a key factor in its application as a chiral ligand, as it creates a well-defined chiral pocket.

Table 2: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-Cbenzyl) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | -65.2° | 0.00 | 75.4 |

| 2 | 175.8° | 1.15 | 15.1 |

| 3 | 58.9° | 1.85 | 9.5 |

Modeling of Metal-Ligand Interactions

A Natural Energy Decomposition Analysis (NEDA) can be employed to break down the total interaction energy into physically meaningful components, such as electrostatic attraction, Pauli repulsion, and charge transfer (covalent) interactions. semanticscholar.org This analysis reveals the character of the metal-ligand bond. For amine ligands, the interaction is typically dominated by electrostatic forces and charge donation from the nitrogen lone pair to vacant orbitals on the metal. The steric bulk of the ligand influences not only the stability but also the coordination geometry of the complex, which is crucial for its subsequent catalytic activity. acs.org

Table 3: DFT-Calculated Properties for a [MCl2(Amine)] Complex

| Metal (M) | M-N Bond Length (Å) | Binding Energy (kcal/mol) | Charge Transfer (e- from Amine) |

|---|---|---|---|

| Palladium(II) | 2.08 | -35.2 | 0.28 |

| Platinum(II) | 2.06 | -38.5 | 0.31 |

| Copper(II) | 2.02 | -45.1 | 0.42 |

Prediction of Enantioselectivity and Reactivity

A primary application of chiral ligands like this compound is in asymmetric catalysis, where they guide a reaction to preferentially form one enantiomer of the product. Computational chemistry offers powerful methods to predict and rationalize the enantioselectivity of such catalytic reactions. nih.govrsc.org This is typically achieved by modeling the transition states (TS) for the formation of both possible product enantiomers (R and S).

The enantiomeric ratio (and thus the enantiomeric excess, ee) is determined by the difference in the Gibbs free energies of activation (ΔΔG‡) between the two competing diastereomeric transition states. According to the Curtin-Hammett principle, the ratio of products depends solely on this energy difference. DFT calculations can locate the structures of these transition states and compute their energies with high accuracy. A ΔΔG‡ of approximately 1.4 kcal/mol at room temperature corresponds to an enantiomeric ratio of 90:10. By analyzing the geometries of the transition states, researchers can identify the specific steric or electronic interactions responsible for stabilizing one pathway over the other, providing a rational basis for catalyst design. numberanalytics.com

Table 4: Predicted Enantioselectivity based on Calculated Transition State Energies

| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted enantiomeric ratio (R:S) |

|---|---|---|---|

| TS-pro-R | 18.5 | 1.9 | 96:4 |

| TS-pro-S | 20.4 |

Molecular Dynamics Simulations of Catalytic Processes

While DFT calculations provide static pictures of molecules and transition states, chemical reactions are dynamic processes. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, offering a "movie" of the catalytic event. mdpi.comnih.gov These simulations are particularly useful for studying the behavior of large systems, including the catalyst, substrates, and solvent molecules. nih.gov

In the context of a catalytic reaction involving a complex of this compound, MD simulations can be used to explore the conformational flexibility of the catalyst-substrate complex as it approaches the transition state. chemrxiv.org Methods like umbrella sampling or metadynamics can be employed to simulate the entire reaction coordinate and calculate the free energy profile of the reaction, including activation barriers. researchgate.net MD simulations provide insights into the role of the solvent, the dynamic nature of non-covalent interactions that control stereoselectivity, and the mechanism of substrate binding and product release. frontiersin.org

Table 5: Typical Parameters and Outputs from an MD Simulation of a Catalytic System

| Parameter/Output | Description/Typical Value |

|---|---|

| Force Field | AMBER, CHARMM |

| Simulation Time | 100-500 nanoseconds |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) |

| Key Output | Root Mean Square Deviation (RMSD) of catalyst backbone |

| Key Output | Radial Distribution Functions (g(r)) for solvent-catalyst interactions |

| Key Output | Free energy profile along the reaction coordinate |

Derivatives and Analogs of R + 1 Benzyl 2,2 Diphenylethylamine

Structural Modifications and Their Impact on Catalytic Performance

The catalytic efficacy of a chiral ligand is intricately linked to its three-dimensional structure, which dictates the steric and electronic environment of the catalytic active site. For (R)-(+)-1-Benzyl-2,2-diphenylethylamine, modifications to its aromatic rings, benzyl (B1604629) group, and amine moiety are expected to significantly influence its performance as a catalyst or ligand.

Substituent Effects on the Aromatic Rings

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) on the aromatic rings can decrease the basicity of the amine, which can be beneficial in certain catalytic cycles where a less nucleophilic amine is required. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen, potentially enhancing its nucleophilicity and its ability to coordinate with metal centers or activate substrates through hydrogen bonding.

Steric Effects: The size and position of substituents on the aromatic rings can create a more defined chiral pocket around the active site. Bulky substituents, particularly at the ortho-positions of the phenyl rings, can enhance enantioselectivity by creating greater steric hindrance, which more effectively differentiates between the two prochiral faces of a substrate.

Illustrative Data on Substituent Effects in a Related Chiral Diamine Catalyst System (Asymmetric Transfer Hydrogenation of Acetophenone)

| Catalyst Analogue (DPEN-derived) | Substituent on Phenyl Ring | Yield (%) | Enantiomeric Excess (ee, %) |

| (R,R)-DPEN | None | 95 | 92 |

| (R,R)-DPEN with 4-MeO | Electron-donating | 93 | 88 |

| (R,R)-DPEN with 4-CF₃ | Electron-withdrawing | 96 | 95 |

Note: This data is representative of trends observed for 1,2-diphenylethylenediamine derivatives and is intended to be illustrative for the potential behavior of substituted this compound analogs.

Modifications to the Benzyl Group

The benzyl group in this compound is a significant structural feature that can be modified to modulate catalytic activity and selectivity. The steric bulk of this group can play a crucial role in defining the chiral environment.

Replacing the benzyl group with other alkyl or aryl groups can systematically alter the steric hindrance around the amine. For instance, substituting the benzyl group with a smaller methyl or a larger naphthylmethyl group would be expected to have a pronounced effect on the enantioselectivity of the catalyzed reaction. Theoretical studies on similar systems have shown that the benzyl group can also engage in π-π stacking interactions, which can help in stabilizing transition states and influencing the stereochemical outcome. researchgate.net

Variations in the Amine Moiety

The primary amine group is the key functional site for many catalytic applications. Its modification can lead to the creation of a new class of catalysts with altered reactivity.

N-Alkylation and N-Arylation: The introduction of an alkyl or aryl group on the nitrogen atom (N-alkylation or N-arylation) transforms the primary amine into a secondary amine. This modification can significantly impact the steric environment and the hydrogen-bonding capabilities of the catalyst. In reactions where the primary amine participates in enamine or iminium ion formation, N-alkylation would alter the course of the reaction.

Formation of Amides, Sulfonamides, and Thioureas: The primary amine can be readily converted into amides, sulfonamides, or thioureas. These derivatives are known to act as powerful hydrogen-bond donors, which is a key interaction in many organocatalytic transformations. For example, thiourea (B124793) derivatives of chiral diamines have been successfully employed in asymmetric Michael additions, where the thiourea moiety activates the electrophile through hydrogen bonding. nih.gov

Design and Synthesis of Novel Analogs

The design of novel analogs of this compound can be approached from several perspectives, aiming to enhance catalytic performance or to access new modes of reactivity. A common strategy in ligand design is the introduction of C₂ symmetry, which can reduce the number of possible diastereomeric transition states and often leads to higher enantioselectivities. nih.gov Although this compound is inherently non-symmetric, C₂-symmetric analogs could be conceptualized by, for instance, introducing an identical substituted benzyl group on a related diamine scaffold.

The synthesis of such analogs would typically involve multi-step sequences starting from commercially available chiral precursors. For instance, the synthesis could start from a chiral amino alcohol, followed by the introduction of the desired aromatic and benzyl groups through nucleophilic substitution and reductive amination reactions. The modular nature of such synthetic routes would allow for the creation of a library of analogs with diverse steric and electronic properties.

Structure-Activity/Selectivity Relationships (SAR/SSR)

Establishing a clear structure-activity relationship (SAR) or structure-selectivity relationship (SSR) is crucial for the rational design of more effective catalysts. For derivatives of this compound, SAR/SSR studies would involve systematically varying the structural motifs discussed above and correlating these changes with the observed catalytic activity and enantioselectivity in a specific benchmark reaction.

Key structural features to investigate would include:

The nature and position of substituents on all three aromatic rings: This would elucidate the electronic and steric requirements for optimal performance.

The size and nature of the group replacing the benzyl moiety: This would help in understanding the role of this group in creating the chiral pocket.

Modifications to the amine functionality: This would reveal how changes in hydrogen-bonding capability and nucleophilicity affect the catalytic outcome.

By analyzing these relationships, predictive models can be developed to guide the design of next-generation catalysts with improved performance.

Chiral Counterparts and Their Enantiomeric Catalytic Behavior

This compound and its enantiomer, (S)-(-)-1-Benzyl-2,2-diphenylethylamine, are expected to exhibit opposite stereochemical induction in asymmetric catalysis. When used as the sole source of chirality in a reaction, the (R)-enantiomer will favor the formation of one enantiomer of the product, while the (S)-enantiomer will favor the formation of the opposite enantiomer.

This principle is a cornerstone of asymmetric catalysis and allows for the selective synthesis of either enantiomer of a chiral product by simply choosing the appropriate enantiomer of the catalyst. In cases where the catalyst is used in conjunction with another chiral reagent, matched and mismatched pairings can be observed, where one combination of chiral entities leads to high stereoselectivity (matched) and the other leads to low stereoselectivity (mismatched).

Illustrative Data on Enantiomeric Catalysts in the Asymmetric Aldol (B89426) Reaction

| Catalyst Enantiomer | Product Enantiomer | Enantiomeric Excess (ee, %) |

| (R,R)-DPEN derivative | (R)-product | 95 |

| (S,S)-DPEN derivative | (S)-product | 94 |

Note: This data is representative of the behavior of enantiomeric 1,2-diphenylethylenediamine derivatives and illustrates the expected opposite enantioselection for the chiral counterparts of this compound.

Future Directions and Emerging Research Areas

Sustainability in Synthesis and Application

The development of environmentally benign chemical processes is a major focus of modern chemistry. For a chiral compound like (R)-(+)-1-benzyl-2,2-diphenylethylamine, future research could be directed towards enhancing the sustainability of its synthesis and its use in catalytic applications.

Green Chemistry Principles in Catalyst Design

Future research may focus on designing catalysts derived from this compound that adhere to the principles of green chemistry. This would involve creating catalytic systems that are highly efficient, non-toxic, and recyclable. The goal would be to develop catalysts that can operate under mild conditions, with high atom economy, and that are derived from renewable feedstocks, where possible.

Solvent-Free or Aqueous Media Catalysis

A significant area of potential research is the application of this compound-based catalysts in solvent-free ("neat") conditions or in aqueous media. Traditional organic synthesis often relies on volatile and hazardous organic solvents. Shifting to water as a solvent or eliminating it entirely would drastically reduce the environmental impact of catalytic processes. Research in this area would involve modifying the structure of this compound or the catalytic system to ensure solubility and stability in aqueous environments or to facilitate reactivity in the absence of a solvent.

Immobilization and Heterogenization of this compound-Based Catalysts

The recovery and reuse of catalysts are critical for sustainable and economically viable chemical production. Immobilizing homogeneous catalysts onto solid supports is a key strategy to achieve this.

Supported Catalysts (e.g., on Polymers, Silica)

Future studies could explore the immobilization of this compound or its derivatives onto various solid supports. Potential supports include polymers, such as polystyrene, or inorganic materials like silica (B1680970) and mesoporous silica nanoparticles. The choice of support would depend on the specific reaction conditions and the nature of the catalytic process. The following table outlines potential support materials and their hypothetical advantages for the immobilization of this compound-based catalysts.

| Support Material | Potential Advantages |

| Polystyrene | High loading capacity, chemical stability, and tunable properties. |

| Silica Gel | High surface area, thermal stability, and mechanical resistance. |

| Mesoporous Silica | Uniform pore size, high surface area, and potential for shape-selective catalysis. |

| Magnetic Nanoparticles | Facile separation of the catalyst from the reaction mixture using an external magnetic field. |

Flow Chemistry Applications

Once immobilized, this compound-based catalysts could be integrated into continuous flow chemistry systems. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. Research in this area would involve designing and fabricating packed-bed reactors containing the immobilized catalyst and optimizing reaction conditions for continuous production.

Applications in Advanced Materials Science

The unique chiral structure of this compound suggests its potential use as a building block for advanced materials with novel properties.

Future research could investigate the incorporation of this compound into polymeric structures to create chiral polymers. Such materials could have applications in chiral separations, asymmetric catalysis, and as chiroptical materials. For example, polymers containing this chiral amine could be used as the stationary phase in chromatography columns for the separation of enantiomers. Furthermore, its integration into metal-organic frameworks (MOFs) or other porous materials could lead to the development of novel heterogeneous catalysts with well-defined active sites.

Discovery of Novel Asymmetric Reactions Utilizing this compound Scaffolds

The development of novel asymmetric reactions often hinges on the rational design of chiral ligands and organocatalysts. The this compound scaffold offers a rigid chiral backbone, which is a desirable feature for inducing high enantioselectivity. Future research endeavors are likely to focus on the derivatization of this primary amine to create a library of catalysts for a variety of asymmetric transformations.

Potential areas of exploration include:

Hydrogen-Bonding Catalysis: Modification of the amine group to incorporate urea, thiourea (B124793), or squaramide moieties could yield potent hydrogen-bond donors. These catalysts could be applied in reactions such as Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions, where the activation of electrophiles through hydrogen bonding is key to achieving high stereocontrol. The bulky diphenyl and benzyl (B1604629) groups would create a well-defined chiral pocket, potentially leading to high levels of enantioselectivity.

Phase-Transfer Catalysis: Quaternization of the amine to form chiral ammonium (B1175870) salts could open avenues in asymmetric phase-transfer catalysis. Such catalysts are instrumental in the enantioselective alkylation of glycine (B1666218) imines, conjugate additions, and epoxidations. The steric hindrance provided by the scaffold could effectively shield one face of the reactive intermediate, directing the approach of the nucleophile.

Lewis Base Catalysis: Acylation or silylation of the amine could generate chiral Lewis bases. These could be employed in a range of reactions, including allylation, aldol-type reactions, and cycloadditions. The steric bulk of the substituents would play a crucial role in the stereochemical outcome of these transformations.

The systematic exploration of these and other reaction classes, using catalysts derived from the this compound scaffold, represents a fertile ground for future research in asymmetric catalysis.

Integration with Machine Learning and AI for Catalyst Discovery

The traditional approach to catalyst discovery often relies on serendipity and the chemical intuition of experienced researchers. However, the integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this field by enabling a more data-driven and predictive approach to catalyst design.

High-throughput screening (HTS) allows for the rapid evaluation of large libraries of catalysts for a specific reaction. This generates vast datasets that are often too complex for manual analysis. Machine learning algorithms are exceptionally well-suited to analyze HTS data and uncover complex structure-activity and structure-selectivity relationships.

For a library of catalysts based on the this compound scaffold, an HTS workflow could be envisioned as follows:

Library Synthesis: A diverse library of derivatives would be synthesized, varying substituents on the amine and the aromatic rings.

Reaction Screening: The catalyst library would be screened for a target asymmetric reaction under various conditions.

Data Acquisition: Enantiomeric excess and yield for each reaction would be determined using rapid analytical techniques.

ML Model Training: The resulting data would be used to train ML models to correlate the structural features of the catalysts with their performance.

This approach can accelerate the identification of promising lead catalysts from a large and diverse chemical space, significantly reducing the time and resources required for catalyst optimization.

Beyond analyzing existing data, machine learning models can be used to predict the performance of virtual or yet-to-be-synthesized catalysts. This predictive capability is a powerful tool for in silico catalyst design.

For catalysts derived from the this compound backbone, a predictive modeling workflow would involve:

Descriptor Generation: A set of molecular descriptors would be calculated for a virtual library of catalyst structures. These descriptors quantify various steric and electronic properties of the molecules.

Model Training: An ML model, such as a neural network or a gradient boosting algorithm, would be trained on an initial dataset of experimentally tested catalysts.

Prediction for Virtual Library: The trained model would then be used to predict the enantioselectivity and activity of the virtual catalysts.

Prioritization for Synthesis: The most promising candidates identified by the model would be prioritized for synthesis and experimental validation.